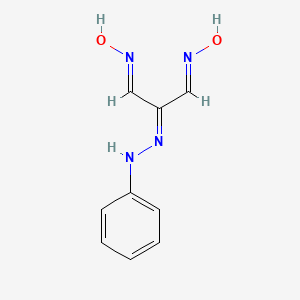

(1E,3E)-(phenylhydrazono)malonaldehyde dioxime

Description

(1E,3E)-(Phenylhydrazono)malonaldehyde dioxime (CAS: 41886-30-0) is a nitrogen-containing compound featuring a malonaldehyde backbone functionalized with a phenylhydrazone group and two oxime moieties.

Properties

IUPAC Name |

(NE)-N-[(3E)-3-hydroxyimino-2-(phenylhydrazinylidene)propylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c14-10-6-9(7-11-15)13-12-8-4-2-1-3-5-8/h1-7,12,14-15H/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLXEPRJNSLUNP-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NN=C(/C=N/O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E)-(phenylhydrazono)malonaldehyde dioxime typically involves the reaction of phenylhydrazine with malonaldehyde dioxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to prevent side reactions. The reaction proceeds via the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-(phenylhydrazono)malonaldehyde dioxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E,3E)-(phenylhydrazono)malonaldehyde dioxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique reactivity.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (1E,3E)-(phenylhydrazono)malonaldehyde dioxime involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The oxime groups can also participate in hydrogen bonding and coordination with metal ions, affecting biochemical pathways.

Comparison with Similar Compounds

Key Structural Features

- Target Compound: (1E,3E)-(Phenylhydrazono)malonaldehyde dioxime contains a conjugated system with phenylhydrazone and dioxime groups, likely influencing its electronic properties and reactivity .

- Analog 2 : Fusidic Acid Dioxime Derivative (compound 1 in ) features a steroidal backbone modified with a dioxime group, showing antibacterial activity against S. aureus (MRSA) (MIC: 4.0 µg/mL) .

- Analog 3 : Benzofuran/Thiophene Dioximes (e.g., compounds 4a–e in ) incorporate aromatic heterocycles, leading to isomer mixtures (EE/ZZ) and reactivity with acyl/alkyl halides .

Structural Differences and Implications

In contrast, fusidic acid derivatives leverage a steroidal framework for membrane interaction , while benzofuran-based dioximes exploit aromaticity for stability and reactivity .

Stability and Isomerism

- Isomerism : Dioximes often exhibit geometric isomerism (EE/ZZ), as seen in benzofuran derivatives (). The target compound’s (1E,3E) configuration suggests a preference for specific stereochemistry .

- Stability : Malonaldehyde derivatives (e.g., in ) are prone to oxidation, forming secondary products like alcohols and acids. The phenylhydrazone group may stabilize the target compound against degradation .

Antimicrobial Activity

The fusidic acid dioxime derivative’s activity against MRSA highlights the role of lipophilicity and membrane interaction, which the target compound may lack due to its polar hydrazone group . Benzofuran dioximes’ antimicrobial effects are attributed to their aromatic systems disrupting microbial membranes .

Antioxidant Potential

- Malonaldehyde derivatives are implicated in lipid peroxidation (). The target compound’s dioxime groups may scavenge reactive oxygen species (ROS), akin to phenolic antioxidants (). However, its phenylhydrazone moiety could paradoxically promote oxidation under certain conditions .

Biological Activity

(1E,3E)-(phenylhydrazono)malonaldehyde dioxime, a compound with notable structural characteristics, has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazone functional group, which is known for its ability to form stable complexes with metal ions. The structure can be represented as follows:

This unique configuration allows it to interact with various biological targets, potentially influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The dioxime group can chelate metal ions, which may enhance its biological efficacy. Metal complexes often exhibit increased antimicrobial and anticancer activities compared to their free ligands.

- Antioxidant Properties : Compounds with hydrazone structures have been reported to possess antioxidant activity, which can protect cells from oxidative stress.

- Apoptosis Induction : Some studies suggest that hydrazones can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent in clinical settings.

Anticancer Activity

In cancer research, this compound has shown promise as an antitumor agent. A study conducted on human cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Caspase activation |

| A549 (lung cancer) | 25 | Cell cycle arrest |

The results indicate that the compound's ability to induce apoptosis may be linked to its interaction with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives including this compound. The study concluded that the compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics .

Case Study 2: Anticancer Properties

Another study published in Cancer Letters investigated the anticancer properties of this compound in vitro. The results showed significant inhibition of tumor growth in treated cell lines along with a marked increase in apoptotic markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.